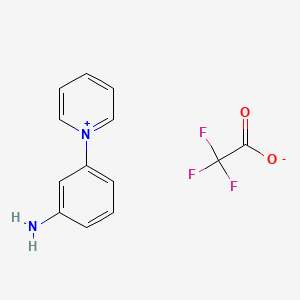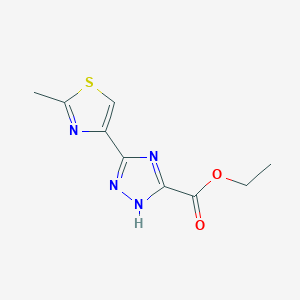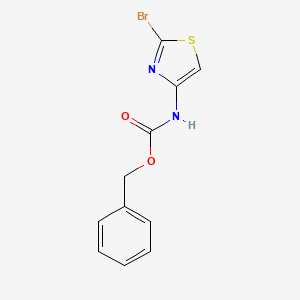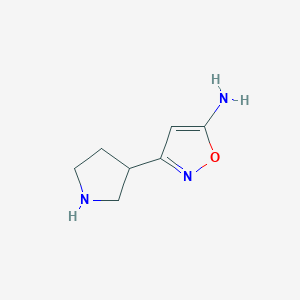
5-Amino-3-(3-pyrrolidinyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-(3-pyrrolidinyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with an amino group at the 5-position and a pyrrolidinyl group at the 3-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3-pyrrolidinyl)isoxazole can be achieved through several methods. One common approach involves the cycloaddition of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine, which yields 3,4,5-trisubstituted 5-(pyrrolidinyl)-4,5-dihydroisoxazoles. Subsequent oxidation of these cycloadducts provides a high-yielding, regiospecific, and metal-free synthetic route for the synthesis of 3,4-disubstituted isoxazoles .
Industrial Production Methods
Industrial production methods for isoxazoles often involve metal-catalyzed reactions, such as the use of Cu(I) or Ru(II) as catalysts for (3 + 2) cycloaddition reactions. metal-free synthetic routes are being developed to address the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, and toxicity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(3-pyrrolidinyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The amino and pyrrolidinyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as tert-butyl nitrite or isoamyl nitrite.
Reducing agents: Such as sodium borohydride.
Substituting agents: Such as acyl chlorides and phosphines.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities .
Scientific Research Applications
5-Amino-3-(3-pyrrolidinyl)isoxazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Amino-3-(3-pyrrolidinyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to various biological targets based on its chemical structure, leading to different biological effects. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Aminoisoxazole: A structural isomer of 5-Amino-3-(3-pyrrolidinyl)isoxazole, differing in the position of the amino group.
5-Amino-3-methylisoxazole: Another similar compound with a methyl group instead of a pyrrolidinyl group.
Uniqueness
This compound is unique due to the presence of both an amino group and a pyrrolidinyl group on the isoxazole ring. This combination of functional groups can lead to distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
1782433-04-8 |
|---|---|
Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-pyrrolidin-3-yl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C7H11N3O/c8-7-3-6(10-11-7)5-1-2-9-4-5/h3,5,9H,1-2,4,8H2 |
InChI Key |
URUVMGDSGJJGEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=NOC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


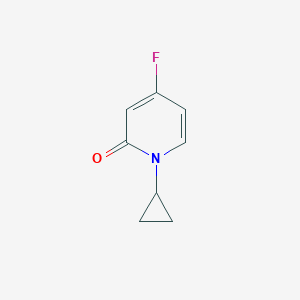
![4-(6-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13663122.png)
![Ethyl 2-methylbenzo[d]thiazole-4-carboxylate](/img/structure/B13663128.png)
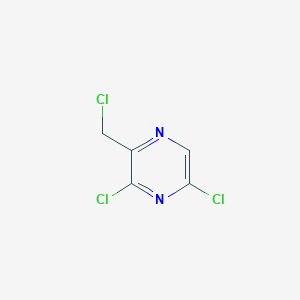
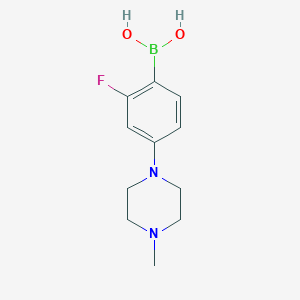
![2,7,8-Trimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13663155.png)
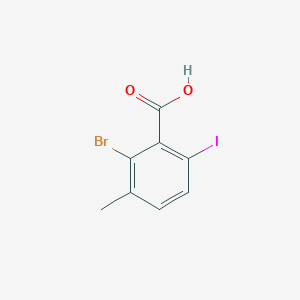
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13663164.png)

![5,7-Dichloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13663170.png)

